molecular formula C8H8BrN3O B571820 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1310318-42-3

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B571820
CAS No.: 1310318-42-3
M. Wt: 242.076
InChI Key: FZMQOTXVKKBILO-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common synthetic route includes the bromination of 5,6-dimethylpyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), sodium hydride (NaH), and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMQOTXVKKBILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CNN2C1=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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